N-(3-methylphenyl)-3-nitro-4-(1-piperidinyl)benzamide
Overview
Description
N-(3-methylphenyl)-3-nitro-4-(1-piperidinyl)benzamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNPA belongs to the class of compounds known as benzamides, which have been shown to exhibit a wide range of biological activities.
Scientific Research Applications
N-(3-methylphenyl)-3-nitro-4-(1-piperidinyl)benzamide has been shown to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. This compound has also been shown to have potential applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, this compound has been studied for its potential use as an insecticide and as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The exact mechanism of action of N-(3-methylphenyl)-3-nitro-4-(1-piperidinyl)benzamide is not fully understood, but it is believed to involve the modulation of neurotransmitter release in the brain. This compound has been shown to increase the release of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter that is involved in the regulation of neuronal excitability. This compound has also been shown to inhibit the release of glutamate, an excitatory neurotransmitter that is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to reduce seizure activity and increase pain threshold. This compound has also been shown to reduce inflammation and oxidative stress in animal models of neurodegenerative diseases. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-methylphenyl)-3-nitro-4-(1-piperidinyl)benzamide is its ability to modulate neurotransmitter release in the brain. This makes it a promising candidate for the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, this compound has been shown to have a low toxicity profile, making it a safe compound for use in laboratory studies. However, one limitation of this compound is its relatively low potency compared to other benzamides. This may limit its effectiveness in certain applications.
Future Directions
There are a number of future directions for research on N-(3-methylphenyl)-3-nitro-4-(1-piperidinyl)benzamide. One area of interest is the development of more potent analogues of this compound that can be used in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as insecticide development. Finally, studies are needed to evaluate the long-term safety and efficacy of this compound in animal models and human clinical trials.
properties
IUPAC Name |
N-(3-methylphenyl)-3-nitro-4-piperidin-1-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-6-5-7-16(12-14)20-19(23)15-8-9-17(18(13-15)22(24)25)21-10-3-2-4-11-21/h5-9,12-13H,2-4,10-11H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXFWVGEKZGECZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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